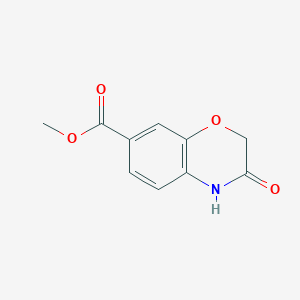

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

描述

The compound of interest, methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing an oxygen and nitrogen atom in a seven-membered ring fused to a benzene ring. These compounds are of significant interest due to their pharmacological properties and potential use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of 1,4-benzoxazine derivatives has been explored through various methods. For instance, derivatives with potent serotonin-3 (5-HT3) receptor antagonistic activity were synthesized and evaluated, indicating the importance of substituents at specific positions for activity . Enantioselective synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives has been achieved using PLE catalyzed hydrolysis and solvent-dependent cyclization, highlighting the ability to obtain enantiomerically pure compounds . Additionally, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization method has been developed for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, demonstrating a significant degree of stereoselectivity .

Molecular Structure Analysis

The molecular structure of 1,4-benzoxazine derivatives has been elucidated using various spectroscopic techniques. X-ray diffraction analysis has been employed to establish the configuration around the double bond of major stereoisomers . Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, has been used extensively to determine the conformation and configuration of the oxazine rings, providing insights into the effects of methyl substitution and the preferred conformation of the oxazine ring .

Chemical Reactions Analysis

1,4-Benzoxazine derivatives undergo a range of chemical reactions. Selective N-alkylation under phase transfer catalysis has been achieved, allowing for the synthesis of dialkylated derivatives . The reactivity of these compounds with nucleophiles has been studied, revealing the formation of various products depending on the size and nature of the nucleophile10. These studies contribute to the understanding of the reactivity patterns of 1,4-benzoxazine derivatives and their potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzoxazine derivatives are influenced by their molecular structure. The presence of substituents affects the stability and reactivity of these compounds. For example, the introduction of methyl groups at specific positions can lead to changes in the conformational stability of the oxazine ring . The solubility, melting points, and other physicochemical properties are determined by the functional groups present in the molecule and their interaction with the environment.

科学研究应用

Antimicrobial and Antioxidant Properties

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has been studied for its potential in creating potent antimicrobials and antioxidants. Sonia et al. (2013) synthesized various compounds using this chemical, which exhibited significant in vitro antimicrobial and antioxidant activities. These findings suggest its potential in developing new antimicrobial agents or antioxidant compounds (Sonia et al., 2013).

Peptidomimetic Building Blocks

The compound has been used in the stereoselective synthesis of carboxylic acids, carboxylates, and carboxamides, as demonstrated by Hrast et al. (1999). These compounds serve as peptidomimetic building blocks, indicating its utility in the field of peptide chemistry (Hrast et al., 1999).

Novel Synthesis Methods

Innovative methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, which are relevant in biology and medication, have been explored using methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. This approach highlights the compound's role in developing new synthesis strategies for biologically significant chemicals (詹淑婷, 2012).

Selective Alkylation

The compound has been a subject of research in the field of selective alkylation. Rutar and Kikelj (1998) successfully achieved selective N-alkylation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, highlighting its potential in organic synthesis (Rutar & Kikelj, 1998).

Lipase-Catalyzed Resolution Studies

Prasad et al. (2006) conducted studies on the lipase-catalyzed resolution of novel methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylates. Their work revealed important insights into the enantioselective deacetylation of these compounds, indicating their potential in enantioselective synthesis (Prasad et al., 2006).

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

methyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-7-8(4-6)15-5-9(12)11-7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGXBRNLTSFTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445712 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

CAS RN |

142166-00-5 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)

![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)

![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)

![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)